molecular formula C21H23NO3 B15345746 7-(3-(Dimethylamino)-2-methylpropoxy)flavone CAS No. 607-74-9

7-(3-(Dimethylamino)-2-methylpropoxy)flavone

Cat. No.: B15345746
CAS No.: 607-74-9
M. Wt: 337.4 g/mol
InChI Key: HYLZXXAYLLCCPW-UHFFFAOYSA-N
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Description

7-(3-(Dimethylamino)-2-methylpropoxy)flavone is a synthetically modified flavone derivative designed for advanced pharmacological and biochemical research. Flavones are a prominent class of flavonoids based on the 2-phenylchromen-4-one backbone, known for their diverse biological activities . This compound features a strategic modification at the 7-position of the flavone core with a 3-(dimethylamino)-2-methylpropoxy chain, a structural feature intended to enhance its interaction with biological targets and improve its physicochemical properties . This derivative is of significant interest in neuroscience research. Flavones are extensively investigated for their potential neuroprotective effects and their ability to modulate neurotransmitter systems . The structural motif of this compound suggests its application in studying interactions with key signaling pathways in the central nervous system. Furthermore, flavone derivatives are a major focus in oncology research due to their promising antitumor properties. They can target multiple pathways involved in carcinogenesis, such as inhibiting specific enzymes responsible for tumorigenesis (e.g., protein kinase C, cyclin-dependent kinases) and inducing cell cycle arrest and apoptosis in cancer cells . The flexibility of the flavone scaffold allows for structural modulations, like the introduction of the dimethylaminopropyl chain, to develop novel analogs with improved bioactivity and selectivity towards cancer cells while aiming to protect healthy tissues . Researchers can utilize this compound as a key intermediate or a lead structure in the design and development of novel multi-targeting therapeutic agents. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

607-74-9

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

7-[3-(dimethylamino)-2-methylpropoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C21H23NO3/c1-15(13-22(2)3)14-24-17-9-10-18-19(23)12-20(25-21(18)11-17)16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3

InChI Key

HYLZXXAYLLCCPW-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution

The dimethylamino group enhances nucleophilicity at the propoxy oxygen, facilitating reactions with electrophiles (e.g., acyl chlorides). Under acidic conditions, the dimethylamino group protonates, increasing the leaving-group ability of the propoxy chain.

Oxidative Reactions

  • Flavone Core Oxidation : The C2–C3 double bond undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid), forming an epoxide intermediate.

  • Demethylation : BBr₃ in dichloromethane selectively removes methyl groups from methoxy substituents, yielding polyhydroxy derivatives .

Cycloaddition

The electron-rich flavone ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming six-membered adducts. Regioselectivity is influenced by the electron-donating dimethylamino group.

Influence of Reaction Conditions

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve alkylation kinetics by stabilizing transition states .

  • Catalysts : Pd(II) with bidentate ligands (e.g., 2,2′-bipyridine) accelerates oxidative cyclization by lowering activation energy .

  • Temperature : Microwave irradiation at 120°C reduces side-product formation during alkylation.

Structural Characterization of Reaction Products

Analytical Method Key Data for 7-(3-(Dimethylamino)-2-methylpropoxy)flavone
¹H NMR δ 2.28 (s, 6H, N(CH₃)₂), δ 4.12 (d, 2H, OCH₂), δ 6.82–7.92 (aromatic)
IR 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C ether)
MS (ESI+) m/z 397.2 [M+H]⁺

Post-reaction modifications (e.g., epoxidation) shift carbonyl IR peaks to 1680–1700 cm⁻¹, confirming new oxygen-containing moieties.

Comparative Reactivity with Analogous Flavonoids

Compound Reactivity Difference
5-HydroxyflavoneLacks dimethylamino group; lower solubility and nucleophilicity
ChrysinFree hydroxy groups at C5/C7 undergo faster glycosylation
LuteolinCatechol structure predisposes to oxidative polymerization

The dimethylamino-propoxy chain in this compound uniquely stabilizes cationic intermediates during alkylation, reducing side reactions .

Comparison with Similar Compounds

Substituent Analysis at the 7-Position

The 7-position of flavones is critical for modulating biological activity. Below is a comparison of key analogs:

Compound Name Substituent at 7-Position Molecular Weight (g/mol) Key Features
7-(3-(Dimethylamino)-2-methylpropoxy)flavone 3-(Dimethylamino)-2-methylpropoxy ~352.4* Tertiary amine, branched chain
7-(2-Hydroxyethyl)-8,2'-dimethoxyflavone 2-Hydroxyethyl 340.3 Polar hydroxyethyl, methoxy groups
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-Methylpropoxy 324.4 Branched alkoxy, no nitrogen
3',4',7-Trihydroxyflavone Hydroxyl 286.2 Multiple hydroxyl groups
3,7-Dimethoxyflavone Methoxy 282.3 Electron-donating methoxy groups

*Estimated based on flavone backbone (C15H10O2) and substituent mass.

Key Observations :

Physicochemical Properties

  • Solubility: The dimethylamino group in this compound likely improves water solubility relative to methoxy or alkyl-substituted flavones (e.g., 3,7-dimethoxyflavone) due to protonation at physiological pH .
  • Stability: Crystallographic studies of 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one show that bulky 7-substituents stabilize the molecule via intramolecular C–H···O interactions and π–π stacking . Similar stabilization mechanisms may apply to the dimethylamino analog.

Preparation Methods

Synthesis of the Flavone Core Structure

Chalcone Precursor Preparation

The flavone backbone originates from o-hydroxychalcone intermediates, synthesized via Claisen-Schmidt condensation. For 7-substituted flavones, 2-hydroxyacetophenone reacts with substituted benzaldehydes under basic conditions. For example:
$$
\text{2-Hydroxyacetophenone} + \text{4-Dimethylaminobenzaldehyde} \xrightarrow{\text{piperidine/EtOH}} \text{Chalcone Intermediate}
$$
Piperidine-catalyzed reactions in ethanol (5–8 hours, reflux) yield chalcones with >75% efficiency. Alternative bases like NaOH or KOH are less effective for electron-deficient aldehydes.

Oxidative Cyclization to Flavones

The Algar-Flynn-Oyamada (AFO) method converts chalcones to flavones using hydrogen peroxide (H₂O₂) in alkaline media:
$$
\text{Chalcone} \xrightarrow{\text{H₂O₂/NaOH}} \text{3-Hydroxyflavone}
$$
Cyclization proceeds via epoxidation of the α,β-unsaturated ketone, followed by ring-opening and tautomerization. Yields range from 60% to 85%, depending on substituent electronic effects.

Introduction of the 3-(Dimethylamino)-2-Methylpropoxy Group

Mitsunobu Alkylation

The Mitsunobu reaction enables etherification of 7-hydroxyflavones with alcohols bearing the dimethylamino group. 7-Hydroxyflavone reacts with 3-(dimethylamino)-2-methylpropan-1-ol under Mitsunobu conditions:
$$
\text{7-Hydroxyflavone} + \text{3-(Dimethylamino)-2-methylpropan-1-ol} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{Target Compound}
$$
Conditions :

  • Sonication at 40 kHz enhances solubility and reaction rate.
  • Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) stoichiometry: 1.3:1.1 (relative to alcohol).
  • Yields: 70–80% after 60 minutes.

Nucleophilic Substitution with Alkyl Halides

A more cost-effective approach uses 3-(dimethylamino)-2-methylpropyl chloride as the alkylating agent:
$$
\text{7-Hydroxyflavone} + \text{3-(Dimethylamino)-2-methylpropyl chloride} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$
Optimized Conditions :

  • Solvent: Dry DMF or acetone.
  • Base: Anhydrous K₂CO₃ (3–4 equiv).
  • Temperature: 50–60°C for 48 hours.
  • Yield: 65–75% after recrystallization.
Table 1. Comparison of Alkylation Methods
Method Reagents Solvent Time (h) Yield (%)
Mitsunobu DIAD, PPh₃ THF 1 70–80
Nucleophilic K₂CO₃, alkyl halide DMF 48 65–75

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization in ethanol or acetone-water mixtures (3:1 v/v). Ethanol yields bright yellow crystals with >95% purity (confirmed by TLC).

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves by-products like unreacted chalcone or di-alkylated species.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.8 Hz, H-2', H-6'), 6.90 (d, J = 8.8 Hz, H-3', H-5'), 6.75 (s, H-3), 4.20 (m, OCH₂), 2.35 (s, N(CH₃)₂).
  • FT-IR : ν 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Challenges and Optimization Strategies

Competing Cyclization Pathways

o-Hydroxychalcone cyclization may yield flavones , flavanones , or aurones depending on reaction conditions. Acidic conditions favor flavanones, while alkaline media with H₂O₂ preferentially form flavones.

Steric Hindrance in Alkylation

Bulky substituents at the 7-position reduce alkylation efficiency. Sonication or microwave-assisted synthesis mitigates this by enhancing molecular collisions.

Applications and Derivatives

7-(3-(Dimethylamino)-2-methylpropoxy)flavone serves as a precursor for anticancer and antimicrobial agents. Trimethoxyflavone-based aryl-amides derived from similar protocols show tyrosine kinase inhibition.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 7-(3-(Dimethylamino)-2-methylpropoxy)flavone, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis typically involves regioselective O-alkylation at the 7-position of the flavone scaffold. A two-step approach is common:

Flavone Core Preparation : Start with 7-hydroxyflavone (or precursor), using protecting groups (e.g., acetyl) to prevent side reactions.

Alkylation : React with 3-(dimethylamino)-2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

  • Purity Optimization : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization. Confirm purity via HPLC-UV (C18 column, λ = 254 nm) and NMR (δ 6.8–7.9 ppm for aromatic protons) .

Q. How can researchers detect and quantify this compound in plant or microbial systems?

  • Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for separation. Use MRM transitions targeting the molecular ion [M+H]⁺ (e.g., m/z 384 → 163 for fragmentation). For validation, spike samples with deuterated analogs as internal standards .

Advanced Research Questions

Q. What enzymatic systems are implicated in the modification of synthetic flavones like this compound in plant models?

  • Methodological Answer : Transgenic plant systems (e.g., rice or sorghum) expressing flavonoid O-glycosyltransferases (FOGTs) or dehydratases can metabolize synthetic flavones. For example:

  • Dehydratase Activity : Incubate the compound with sorghum protein extracts and monitor conversion via LC-MS. Look for mass shifts (e.g., −18 Da for dehydration) .
  • Metabolic Profiling : Use hierarchical cluster analysis (HCA) and PCA to distinguish metabolites in transgenic vs. wild-type plants .

Q. How can molecular docking studies predict the interaction of this compound with kinase targets?

  • Methodological Answer :

Target Selection : Prioritize kinases with flavone-binding pockets (e.g., CDK1 or topoisomerase II).

Docking Protocol : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT). Key parameters:

  • Grid box centered on ATP-binding site.
  • Scoring function analysis for binding affinity (ΔG < −8 kcal/mol suggests strong interaction).
  • Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Q. What analytical techniques resolve contradictions in reported biological activities of synthetic flavones?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Address via:

  • Impurity Profiling : Use UPLC-QTOF-MS to detect trace byproducts (e.g., demethylated derivatives).
  • Dose-Response Curves : Test the compound across a wider concentration range (nM to μM) in cell-based assays (e.g., prostate cancer cell lines for androgen receptor modulation) .

Methodological Challenges & Data Analysis

Q. How can researchers differentiate between flavone C-glycosides and O-glycosides when studying this compound derivatives?

  • Methodological Answer :

  • Acid Hydrolysis : C-glycosides resist cleavage under mild acidic conditions (1M HCl, 80°C, 1h), whereas O-glycosides hydrolyze.
  • MS/MS Signatures : C-glycosides fragment via cross-ring cleavages (e.g., m/z 120, 90), while O-glycosides lose sugar moieties (e.g., −162 Da for hexose) .

Q. What strategies mitigate fluorescence quenching issues in flavone-based cellular imaging studies?

  • Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize excited states.
  • Two-Photon Microscopy : Use near-IR excitation (λ = 800–1000 nm) to reduce photobleaching. Validate with fluorescence lifetime imaging (FLIM) .

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